molecular formula C25H28N2O6 B282195 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282195
M. Wt: 452.5 g/mol
InChI Key: NEZGGMDKQIQKLY-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It can also inhibit the proliferation of cancer cells by regulating the cell cycle.
Biochemical and Physiological Effects:
4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It can regulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. It can also modulate the activity of various enzymes and proteins involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer properties. It can be used to study the mechanism of action of various anti-cancer drugs and to develop new drugs for cancer treatment. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One of the most promising directions is to study its potential applications in combination therapy for cancer treatment. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further research is also needed to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with significant potential for various scientific research applications. Its potent anti-cancer properties and complex synthesis method make it an interesting subject for further study. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.

Synthesis Methods

The synthesis of 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(4-morpholinyl)ethylamine in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including acylation, cyclization, and reduction, to obtain the final product.

Scientific Research Applications

4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells.

properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O6/c1-2-33-20-16-18(8-9-19(20)28)22-21(23(29)17-6-4-3-5-7-17)24(30)25(31)27(22)11-10-26-12-14-32-15-13-26/h3-9,16,22,28-29H,2,10-15H2,1H3/b23-21-

InChI Key

NEZGGMDKQIQKLY-LNVKXUELSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCN4CCOCC4)O

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4)O

Origin of Product

United States

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